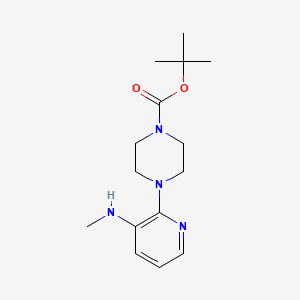
Pyrazolosalicyloyl Imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolosalicyloyl Imide is a biochemical compound used for proteomics research . It has a molecular formula of C20H26N6O7S and a molecular weight of 494.52 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-member ring with two nitrogen atoms at different positions . The InChI representation of the molecule is InChI=1S/C20H26N6O7S/c1-4-5-15-17 (26 (30)31)18 (24 (3)22-15)20 (29)21-19 (28)14-12-13 (6-7-16 (14)27)34 (32,33)25-10-8-23 (2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3, (H,21,28,29)/i2D3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 497.5 g/mol, an XLogP3-AA value of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, and a topological polar surface area of 179 Ų .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazolosalicyloyl Imide involves the reaction of 3,5-diaminobenzoic acid with salicylic acid followed by cyclization with ethyl acetoacetate and subsequent reaction with phthalic anhydride.", "Starting Materials": [ "3,5-diaminobenzoic acid", "salicylic acid", "ethyl acetoacetate", "phthalic anhydride", "sodium acetate", "acetic anhydride", "ethanol", "chloroform", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-diaminobenzoic acid is reacted with salicylic acid in ethanol with the addition of sodium acetate as a catalyst to form 3-(salicyloylamino)-5-aminobenzoic acid.", "Step 2: 3-(salicyloylamino)-5-aminobenzoic acid is then reacted with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate in chloroform to form 3-(salicyloylamino)-1,5-dimethylpyrazole-4,5-dicarboxylic acid ethyl ester.", "Step 3: Cyclization of 3-(salicyloylamino)-1,5-dimethylpyrazole-4,5-dicarboxylic acid ethyl ester is carried out by heating with phthalic anhydride in the presence of sodium acetate in refluxing ethanol to form Pyrazolosalicyloyl Imide.", "Step 4: The product is then filtered and washed with diethyl ether and dried. It is then purified by recrystallization from ethanol.", "Step 5: The final product is obtained as a white crystalline solid with a melting point of 190-192°C." ] } | |
CAS RN |
1798027-05-0 |
Molecular Formula |
C20H26N6O7S |
Molecular Weight |
494.523 |
IUPAC Name |
N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29) |
InChI Key |
CKZJMUFKXKHYNW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C |
synonyms |
N-[2-Hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]-1-methyl-4-nitro-3-n-propyl-1H-pyrazol-5-carboxamide; Pyrazolosalicylimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
![(2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid](/img/structure/B584485.png)
![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)



